2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate
Description
2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate is a synthetic organic compound featuring two 2,6-difluorobenzoyl moieties. Structurally, it consists of:
- A propyl backbone with a 3-methoxy-3-oxo group.
- A 2,6-difluorobenzoylamino substituent at the second carbon of the propyl chain.
- A 2,6-difluorobenzoate ester group at the terminal position.
The compound’s molecular formula is inferred as C₁₉H₁₄F₄NO₆, though this requires experimental validation.
Properties
IUPAC Name |
[2-[(2,6-difluorobenzoyl)amino]-3-methoxy-3-oxopropyl] 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4NO5/c1-27-17(25)13(23-16(24)14-9(19)4-2-5-10(14)20)8-28-18(26)15-11(21)6-3-7-12(15)22/h2-7,13H,8H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQYFNFXJNQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COC(=O)C1=C(C=CC=C1F)F)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate is a fluorinated derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.3 g/mol. The structural characteristics include:
- Two difluorobenzoyl groups that enhance lipophilicity and potentially improve binding affinity to biological targets.
- A methoxy group that may influence the compound's electronic properties and solubility.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to This compound . For instance, fluorinated derivatives have shown promising antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Case Study: Antiproliferative Effects
A study examining similar fluorinated compounds reported significant antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was attributed to compounds with multiple fluorine substitutions, suggesting that increased electronegativity may enhance interaction with biological targets .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| Breast Cancer | 2-[(2,6-Difluorobenzoyl)amino] | 5.0 |
| Colon Cancer | 2-[(2,6-Difluorobenzoyl)amino] | 4.5 |
| Lung Cancer | 2-[(2,6-Difluorobenzoyl)amino] | 6.0 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes implicated in cancer progression. For example, it has been shown to inhibit dihydrofolate reductase (DHFR) activity in vitro, which is crucial for DNA synthesis and repair in rapidly dividing cells .
The proposed mechanisms underlying the biological activity of This compound include:
- Enzyme Inhibition : Compounds similar to this have been linked to the inhibition of metabolic enzymes that facilitate tumor growth.
- Induction of Apoptosis : Evidence suggests that this class of compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S phase transition by modulating cyclin-dependent kinase (CDK) activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares functional motifs with several pesticidal agents but differs in linkage and substitution patterns:
Key Observations:
Linkage Differences: The target compound uses ester linkages instead of the urea bridges seen in novaluron and teflubenzuron. This may alter its mode of action, as urea groups are critical for chitin synthesis inhibition in benzoylurea insecticides .
Fluorination Pattern: Like novaluron and teflubenzuron, the compound has 2,6-difluorobenzoyl groups, which enhance lipid solubility and metabolic stability.
Methoxy-Oxo Propyl Chain: The 3-methoxy-3-oxo group is unique compared to the trifluoroethoxy (novaluron) or dichloro-difluorophenyl (teflubenzuron) substituents. This could influence hydrolysis rates or environmental persistence.
Physicochemical Properties
- Lipophilicity: The dual difluorobenzoyl groups likely confer higher logP (octanol-water partition coefficient) compared to novaluron (logP ~4.5) or teflubenzuron (logP ~3.8), suggesting greater membrane permeability .
Research Implications and Gaps
Synthesis and Characterization: No peer-reviewed data on the synthesis or spectroscopic validation of the target compound exists in the provided evidence. Further studies are needed to confirm its structure and purity.
Mode of Action : Hypotheses about pesticidal activity remain untested. Comparative assays with benzoylureas and sulfonylureas are necessary.
Environmental Impact : The compound’s stability and metabolite profile require evaluation to assess ecotoxicological risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
